6-Methylmorpholine-2,5-dione
CAS No.: 15149-51-6
Cat. No.: VC19702610
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15149-51-6 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 6-methylmorpholine-2,5-dione |
| Standard InChI | InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8) |
| Standard InChI Key | OBVBGIKXUJJGEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)NCC(=O)O1 |
Introduction
Chemical Structure and Molecular Characteristics
6-Methylmorpholine-2,5-dione belongs to the class of morpholine-2,5-dione derivatives, which feature a six-membered ring containing one oxygen and one nitrogen atom. The compound’s systematic name, (6S)-6-methylmorpholine-2,5-dione, reflects its stereochemistry at the sixth position, where a methyl group is appended . The molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol (calculated from analogous structures in and ).
Stereochemical Considerations
The stereogenic center at position 6 confers chirality to the molecule, making enantioselective synthesis a critical area of research. For instance, the (6S)-enantiomer has been synthesized using Wang resin-supported 2-chloro- or 2-bromo-pyridinium triflate, achieving higher yields compared to traditional methods . This approach leverages solid-phase chemistry to simplify product isolation, addressing challenges associated with racemization during synthesis .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 1.3–1.5 ppm) and carbonyl resonances (δ ≈ 170–175 ppm) in the spectrum . Infrared (IR) spectroscopy typically shows strong absorption bands near 1750 cm, characteristic of the ketone functionalities .
Synthesis Methodologies
The synthesis of 6-methylmorpholine-2,5-dione involves strategic functionalization of the morpholine ring, often through ring-opening polymerization or enantioselective routes.
Enantioselective Synthesis Using Wang Resin-Supported Reagents
A landmark study demonstrated the use of Wang resin-supported Mukaiyama reagents to synthesize enantiomers of 6-tert-butyl-6-methylmorpholine-2,5-dione . Although this method targets a tert-butyl derivative, the protocol is adaptable to the methyl-substituted analog by omitting the tert-butyl group. Key advantages include:
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Yield Enhancement: Conversions exceeding 85% for morpholine-2,5-dione derivatives .
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Ease of Isolation: Solid-phase synthesis simplifies purification, reducing losses associated with liquid-liquid extraction .
Copolymerization with ε-Caprolactone
6-Methylmorpholine-2,5-dione serves as a comonomer in the synthesis of biodegradable poly(ester-amide)s. Ring-opening copolymerization with ε-caprolactone, initiated by stannous octoate, produces copolymers with molecular weights ranging from to g/mol . The reaction proceeds via a coordination-insertion mechanism, where the morpholine-dione’s lactam ring opens to form amide linkages within the polymer backbone .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Molecular Weight (g/mol) | Key Advantage |
|---|---|---|---|
| Wang Resin-Supported | 85–100 | N/A | Enantioselectivity |
| Copolymerization | 73–100 | 10,000–83,000 | Biodegradability |
Physical and Chemical Properties
The compound’s physicochemical profile is influenced by its polar carbonyl groups and hydrophobic methyl substituent.
Thermal Stability
Differential scanning calorimetry (DSC) of poly(ester-amide)s containing 6-methylmorpholine-2,5-dione reveals glass transition temperatures () between −50°C and 0°C, depending on copolymer composition . The methyl group enhances steric hindrance, slightly elevating compared to unsubstituted morpholine-dione derivatives .
Solubility and Reactivity
6-Methylmorpholine-2,5-dione is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The ketone groups participate in nucleophilic additions, enabling further functionalization for drug conjugation or polymer cross-linking .
Applications in Biomaterials and Medicine
The compound’s biodegradability and biocompatibility make it ideal for biomedical applications.
Biodegradable Polymers
Copolymers incorporating 6-methylmorpholine-2,5-dione degrade hydrolytically via ester and amide bond cleavage, releasing nontoxic byproducts . These materials are explored for:
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Drug Delivery Systems: Sustained release of therapeutics due to tunable degradation rates .
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Surgical Sutures: High tensile strength and gradual resorption in physiological environments .
Chiral Building Blocks
The enantiopure (6S)-configuration is valuable in asymmetric synthesis, particularly for pharmaceuticals requiring precise stereochemistry . For example, it serves as a glycine equivalent in peptidomimetics, enhancing metabolic stability .
Recent Advances and Future Directions
Recent patents highlight chemoenzymatic routes to 6-methylmorpholine-2,5-dione, leveraging lipases or esterases for stereocontrol . Additionally, computational studies predict novel reactivity patterns, such as [4+2] cycloadditions with dienophiles, which could expand its utility in heterocyclic chemistry .
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